molecular formula C21H18F2N2OS B2896226 (5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione CAS No. 587004-06-6

(5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Cat. No.: B2896226
CAS No.: 587004-06-6
M. Wt: 384.44
InChI Key: ZSWZXPNSZLYAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione" features a furan ring substituted at the 5-position with a 4-fluorophenyl group and a piperazine moiety substituted at the 4-position with another 4-fluorophenyl group. The methanethione (-CS-) linker bridges these two aromatic systems. This structure combines electron-withdrawing fluorine substituents with a piperazine scaffold, which is commonly associated with enhanced pharmacokinetic properties, such as improved solubility and bioavailability . The compound’s synthesis likely follows methods analogous to those described for related piperazine-furan hybrids, involving condensation reactions between substituted aldehydes and piperazine derivatives .

Properties

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWZXPNSZLYAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-fluorophenyl)furan-2-carboxylic acid derivatives with piperazine derivatives in the presence of appropriate coupling agents. The final product is often purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, research indicates that derivatives with furan and piperazine moieties exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 µg/mL
Compound BE. coli25 µg/mL
Target CompoundS. aureusTBD

Cytotoxicity Studies

Cytotoxicity assays, such as the MTT assay, have been employed to evaluate the safety profile of this compound. Preliminary findings suggest that while exhibiting antimicrobial properties, it maintains a favorable cytotoxicity profile against human cell lines, with IC50 values greater than 50 µM, indicating low toxicity .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
NIH-3T3>50
HeLa>50

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism, particularly urease. Urease inhibitors are crucial for preventing ureolytic bacterial infections, making this compound a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings. One notable case involved the use of a furan-based compound in treating patients with urinary tract infections caused by urease-producing bacteria. The results demonstrated a significant reduction in bacterial load when combined with standard antibiotic therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Furan and Piperazine Moieties

Key structural analogs differ in substituents on the furan ring, piperazine group, or linker chemistry. Below is a comparative analysis:

Compound Furan Substituent Piperazine Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 5-(4-Fluorophenyl) 4-(4-Fluorophenyl) 400.9 Dual 4-fluorophenyl groups; methanethione linker
[5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione 5-(3-Chlorophenyl) 4-(4-Fluorophenyl) 400.9 Chlorine vs. fluorine on furan; increased lipophilicity
(4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione 4-Methylpyridin-2-yl 4-(3-Trifluoromethylphenyl) 421.4 Pyridine ring; trifluoromethyl group enhances metabolic stability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Thiophen-2-yl 4-(4-Trifluoromethylphenyl) 396.4 Thiophene replaces furan; ketone linker (-CO-) vs. thione (-CS-)
5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles Benzoxazole core Varied phenyl groups ~450–500 Benzoxazole scaffold; fluorine at position 5
Key Observations:
  • Halogen Effects: Replacing 4-fluorophenyl with 3-chlorophenyl on the furan (as in ) increases lipophilicity (Cl: LogP ~2.0 vs.
  • Linker Chemistry : Methanethione (-CS-) in the target compound may confer stronger electron-withdrawing effects compared to ketone (-CO-) linkers, influencing receptor binding .

Pharmacological and Physicochemical Properties

Cytotoxicity and Enzyme Inhibition
  • AChE Inhibition : Piperazine-furan hybrids, such as those in , demonstrate acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values ranging from 0.5–5 µM. The target compound’s dual fluorine substituents may enhance binding affinity due to reduced steric hindrance and increased electronegativity.
  • Cytotoxicity : Fluoro-substituted piperazine derivatives (e.g., ) show moderate cytotoxicity (IC₅₀ ~10–50 µM) in cancer cell lines, likely due to intercalation or topoisomerase inhibition.
Physicochemical Metrics
Property Target Compound 3-Chloro Analog Thiophene Analog
Molecular Weight 400.9 400.9 396.4
XLogP3 5.4 5.9 4.8
Hydrogen Bond Acceptors 4 4 3
Topological PSA (Ų) 51.7 51.7 45.6
  • Lipophilicity : The 3-chloro analog’s higher XLogP3 (5.9 vs. 5.4) suggests greater membrane permeability but lower aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.